2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one
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Overview
Description
2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one is a compound that features an indole moiety attached to a cyclopentanone ring. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one typically involves the reaction of indole derivatives with cyclopentanone under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclopentanone in the presence of an acid catalyst like methanesulfonic acid . This reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized indole derivatives, reduced cyclopentanone derivatives, and various substituted indole compounds .
Scientific Research Applications
2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety interacts with the binding sites on tubulin, preventing its polymerization and disrupting the microtubule network .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carbaldehyde: Another indole derivative with similar biological activities.
2-(1H-Indol-3-yl)ethanamine: Known for its role as a neurotransmitter precursor.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one is unique due to its combination of an indole moiety with a cyclopentanone ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives, making it a valuable compound in cancer research .
Properties
CAS No. |
3470-78-8 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C14H15NO/c16-14-7-3-4-10(14)8-11-9-15-13-6-2-1-5-12(11)13/h1-2,5-6,9-10,15H,3-4,7-8H2 |
InChI Key |
PIPFIAPITFUVFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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